Benzohydroxamic acid

描述

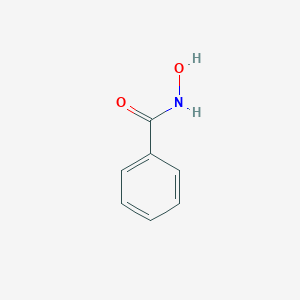

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7(8-10)6-4-2-1-3-5-6/h1-5,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEUYMSGMPQMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32685-16-8 (mono-potassium salt) | |

| Record name | Benzohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7025421 | |

| Record name | Benzohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Rhombic crystals or light beige solid. (NTP, 1992) | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Explodes (NTP, 1992) | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

5 to 10 mg/mL at 74.7 °F (NTP, 1992) | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

495-18-1 | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzohydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzhydroxamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Hydroxybenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxybenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8YW73872D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

259 to 266 °F (NTP, 1992) | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzhydroxamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

A Theoretical Conformational Analysis of Benzohydroxamic Acid: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Benzohydroxamic acid (BHA) is a molecule of significant interest in medicinal chemistry and materials science, primarily due to its metal-chelating properties. Its biological and chemical activity is intrinsically linked to its three-dimensional structure. This technical guide provides an in-depth theoretical analysis of the conformational landscape of this compound, focusing on its tautomeric and rotameric forms. We present a summary of quantitative data from computational studies, detail the methodologies for theoretical and experimental conformational analysis, and provide visualizations of the conformational relationships and analytical workflows. This guide is intended to serve as a comprehensive resource for researchers working with hydroxamic acids and related compounds.

Introduction

Hydroxamic acids are a class of organic compounds characterized by the functional group R-CO-NH-OH. They exhibit a rich conformational isomerism due to restricted rotation around the C-N amide bond and tautomerism involving the keto and enol (or imidic acid) forms.[1][2] this compound, as a simple aromatic hydroxamic acid, serves as a model system for understanding the conformational preferences that govern the activity of more complex derivatives.

The conformational state of BHA is crucial for its biological activity, particularly its role as an inhibitor of enzymes such as histone deacetylases and matrix metalloproteinases. The specific arrangement of the carbonyl, hydroxyl, and N-H groups dictates the molecule's ability to coordinate with metal ions in the active sites of these enzymes. Therefore, a thorough understanding of the relative stabilities of different conformers and the energy barriers to their interconversion is essential for the rational design of new drugs.

This guide summarizes the key findings from theoretical studies on the conformational analysis of this compound, providing quantitative data on the relative energies and geometries of its stable forms.

Conformational Landscape of this compound

The conformational space of this compound is primarily defined by two phenomena:

-

Z/E Isomerism: Arising from the partial double bond character of the C-N amide bond, leading to two planar conformers: the Z (cis) and E (trans) isomers.[1]

-

Keto-Enol Tautomerism: The equilibrium between the amide (keto) form and the imidic acid (enol or oxime) form.[3]

Combining these two factors results in four principal conformers of this compound, as depicted in the diagram below.

Quantitative Conformational Data

Computational studies, primarily using Density Functional Theory (DFT), have been employed to determine the relative stabilities and geometric parameters of the different conformers of this compound. The Z-amide (keto) form is consistently found to be the most stable conformer in both the gas phase and in solution.[1]

Relative Energies of Conformers

The relative Gibbs free energies of the four main conformers of this compound, as calculated by DFT, are summarized in Table 1. The Z-amide conformer is the global minimum, with the other conformers being significantly higher in energy.

| Conformer/Tautomer | Relative Gibbs Energy (kcal/mol) | Stability Order |

| Z-amide (keto) | 0.00 | 1 (Most Stable) |

| E-amide (keto) | > 0 | 2 |

| Z-oxime (enol) | > E-amide | 3 |

| E-oxime (enol) | > Z-oxime | 4 (Least Stable) |

Key Geometric Parameters

| Parameter | Z-amide (keto) | E-amide (keto) | Z-oxime (enol) | E-oxime (enol) |

| Bond Length (Å) | ||||

| C=O | ~1.23 | ~1.23 | - | - |

| C-N | ~1.36 | ~1.36 | ~1.30 | ~1.30 |

| N-O | ~1.40 | ~1.40 | ~1.42 | ~1.42 |

| C=N | - | - | ~1.28 | ~1.28 |

| C-OH (enol) | - | - | ~1.35 | ~1.35 |

| Dihedral Angle (°) | ||||

| O=C-N-O | ~0 | ~180 | - | - |

| C-N-O-H | ~0 | ~180 | - | - |

| HO-C=N-O | - | - | ~0 | ~180 |

Methodologies for Conformational Analysis

The conformational analysis of this compound is a synergistic process that combines computational modeling with experimental validation.

Computational Protocols

A typical workflow for the theoretical conformational analysis of this compound is outlined below.

A common and robust computational approach for the conformational analysis of hydroxamic acids involves the use of Density Functional Theory (DFT).[1] A typical protocol includes:

-

Initial Structure Generation: The starting geometries for all possible conformers (Z/E isomers and keto/enol tautomers) are generated.

-

Geometry Optimization: The geometry of each conformer is optimized to find the local energy minimum on the potential energy surface. A widely used functional and basis set combination is B3LYP with a 6-311++G** basis set.[1]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies and other thermochemical data.

-

Single Point Energy Calculations: To obtain more accurate relative energies, single point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Solvation Modeling: To simulate the effect of a solvent on the conformational equilibrium, implicit solvation models such as the Polarizable Continuum Model (PCM) can be employed.[3]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformational dynamics of molecules in solution. For this compound, NMR can be used to determine the relative populations of the Z and E isomers.

Key NMR Experiments:

-

¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the vicinity of the amide bond are sensitive to the conformation. In many cases, separate signals can be observed for the Z and E isomers, allowing for their quantification by integration.[4][5]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify through-space interactions between protons, which can help in the unambiguous assignment of the Z and E conformations.

General NMR Protocol for Conformer Quantification:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: ¹H and/or ¹³C NMR spectra are acquired at a specific temperature. For quantitative analysis, it is crucial to ensure complete relaxation of the nuclei between scans, which may require long relaxation delays.

-

Signal Assignment: The signals corresponding to the Z and E isomers are assigned based on chemical shift predictions, coupling constants, or NOE data.

-

Integration and Quantification: The relative populations of the Z and E conformers are determined by integrating the corresponding well-resolved signals.

Conclusion

The theoretical conformational analysis of this compound reveals a complex energetic landscape dominated by the Z-amide (keto) conformer. The significant energy differences between the stable forms suggest that BHA exists predominantly in this conformation under normal conditions. This knowledge is of paramount importance for understanding its chemical reactivity and biological activity, particularly its metal-chelating properties. The combination of high-level computational methods and experimental validation through NMR spectroscopy provides a robust framework for elucidating the conformational preferences of hydroxamic acids and their derivatives, thereby guiding the development of new therapeutic agents and functional materials.

References

A Technical Guide to the Computational Analysis of Benzohydroxamic Acid Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to study the properties of benzohydroxamic acid (BHA) and its derivatives. This compound is a versatile organic compound with a core structure that is pivotal in medicinal chemistry, particularly as a zinc-binding group in enzyme inhibitors, and in materials science as a chelating agent. Computational studies, including Density Functional Theory (DFT) and molecular docking, are indispensable tools for elucidating its electronic structure, reactivity, and interaction with biological targets.

Theoretical and Structural Properties of this compound

Computational chemistry provides profound insights into the intrinsic properties of BHA. DFT calculations are particularly powerful for determining its structural stability, electronic characteristics, and reactivity.

1.1. Tautomerism and Conformational Stability

This compound exists as a mixture of amide and imide tautomers, with each tautomer having Z and E conformers.[1] Computational studies have shown that the Z-amide conformer is the most stable form in both the gas phase and aqueous solutions.[1] This stability is crucial for its recognition and binding to molecular targets. The electronic properties and Natural Bond Orbital (NBO) analysis indicate that BHA is a chemically hard and stable molecule.[1]

1.2. Electronic and Reactivity Descriptors

DFT calculations are employed to determine key quantum chemical descriptors that govern the reactivity of BHA. These descriptors are essential for understanding its behavior as a corrosion inhibitor and its interaction with metal ions in enzyme active sites.[2]

| Property | Description | Typical Computational Finding |

| HOMO (Highest Occupied MO) | The energy of the outermost electron orbital; relates to the ability to donate electrons. | High HOMO energy suggests a good capacity to donate electrons to a metal surface or cation.[2] |

| LUMO (Lowest Unoccupied MO) | The energy of the lowest empty orbital; relates to the ability to accept electrons. | A low LUMO energy indicates a propensity to accept electrons. |

| HOMO-LUMO Energy Gap (ΔE) | The difference between HOMO and LUMO energies; a smaller gap suggests higher reactivity. | A small energy gap is often correlated with higher inhibition efficiency for corrosion. |

| Chemical Hardness (η) | A measure of resistance to deformation of the electron cloud; hard molecules are less reactive. | BHA is considered a hard molecule, contributing to its overall stability.[1] |

| Acidity | BHA can deprotonate from either the N-H (N-acid) or O-H group (O-acid). | The relative stabilities of the resulting anions suggest BHA primarily behaves as an N-acid.[1] |

1.3. Experimental Protocol: Density Functional Theory (DFT) Calculations

Detailed methodologies are critical for the reproducibility and validation of computational results.

-

Software: Quantum chemistry packages like Gaussian, ORCA, or Quantum ESPRESSO are commonly used.[3][4][5][6] Wavefunction analysis is often performed with tools like Multiwfn.[2]

-

Method Selection:

-

Functional: A functional that accurately describes the system is chosen. Common choices include B3LYP for general-purpose calculations and M06-2X for systems where non-covalent interactions are important.[5][6]

-

Basis Set: The basis set determines the accuracy of the orbital representation. Pople-style basis sets like 6-31G(d) are used for initial optimizations, while larger sets like 6-311++G(2d,2p) are used for final energy calculations.[5]

-

-

Calculation Steps:

-

Geometry Optimization: The molecular structure of the BHA conformer is optimized to find its lowest energy state.

-

Frequency Calculation: Performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Single-point energy calculations are run on the optimized geometry to derive electronic properties like HOMO/LUMO energies, molecular electrostatic potential, and NBO analysis.

-

Solvation Modeling: To simulate behavior in solution, implicit solvation models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) are applied.[5]

-

Visualization of BHA Tautomerism

The following diagram illustrates the key tautomeric forms of this compound.

Role in Drug Development: Molecular Docking Studies

BHA is a well-established zinc-binding pharmacophore, making it a cornerstone for designing inhibitors of zinc-dependent enzymes, most notably Histone Deacetylases (HDACs).[7][8] Molecular docking is the primary computational tool used to predict the binding orientation and affinity of BHA derivatives within an enzyme's active site.

2.1. Mechanism of Action as an HDAC Inhibitor

HDACs are crucial epigenetic regulators and are validated targets in oncology.[7][8] The catalytic mechanism of HDACs involves a zinc ion (Zn²⁺) that activates a water molecule to hydrolyze the acetyl-lysine substrate. BHA-based inhibitors function by displacing this water molecule and coordinating the zinc ion through the bidentate chelation of their carbonyl and hydroxyl oxygen atoms.[9]

2.2. Quantitative Docking Data

Molecular docking studies provide quantitative estimates of binding affinity, which help prioritize compounds for synthesis and biological testing.

| Compound Class / Derivative | Target Protein | Docking Score / Binding Affinity (ΔG) | Key Findings |

| Benzothiazole-Hydroxamic Acid Hybrids | HDAC8 | -6.3 to -9.5 kcal/mol | Showed higher predicted affinity than the approved drug Vorinostat (-5.4 kcal/mol).[10] |

| Novel Hydroxamic Acid Derivative (H34) | HDAC2 | LibDock Score: 153.22 | Scored significantly higher than the reference compound SAHA (126.37).[7] |

| Benzyloxyacetohydroxamic Acids | E. coli LpxC | Kᵢ = 66 nM (for compound 21) | Docking rationalized the structure-activity relationships of potent inhibitors.[11] |

| 2-(3-benzoylphenyl)propanohydroxamic acid | MMPs, COX | - | Flexible docking explained dual-inhibitory activity.[12][13] |

2.3. Experimental Protocol: Molecular Docking

A typical molecular docking workflow is essential for screening virtual libraries of BHA-based compounds.

-

Software: Widely used programs include AutoDock Vina, Schrödinger Suite (Glide), and Discovery Studio (LibDock).[3][7]

-

Workflow Steps:

-

Protein Preparation: An X-ray crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, hydrogen atoms are added, and charges are assigned.

-

Ligand Preparation: 2D structures of BHA derivatives are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94).

-

Binding Site Definition: A grid box is defined around the active site of the enzyme, typically centered on the catalytic zinc ion and encompassing the known binding pocket.

-

Docking Execution: The software systematically samples different conformations and orientations (poses) of the ligand within the grid box, scoring each pose using a scoring function that estimates binding affinity.

-

Pose Analysis: The top-ranked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and, critically, the coordination of the hydroxamic acid group to the active site zinc ion.[7]

-

ADMET Prediction: Post-docking, computational tools like the SwissADME server are often used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of promising candidates, ensuring they have drug-like characteristics.[10]

-

Visualization of a Computational Drug Discovery Workflow

This diagram outlines a standard pipeline for the in-silico design of BHA-based enzyme inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. worldscientific.com [worldscientific.com]

- 4. Synthesis, spectral investigation, biological efficacy, and computational evaluation of the hydroxamic acid chelator and its Zn(II) metal complex with potent anticancer activity | European Journal of Chemistry [eurjchem.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular docking and ADMET analysis of hydroxamic acids as HDAC2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and applications of this compound-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. Molecular docking, synthesis and preliminary... | F1000Research [f1000research.com]

- 11. Synthesis, biological evaluation and molecular docking studies of benzyloxyacetohydroxamic acids as LpxC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs | Technology Networks [technologynetworks.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of Benzohydroxamic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for benzohydroxamic acid, a compound of significant interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The data presented here are for ¹H (proton) and ¹³C (carbon-13) NMR.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals from the aromatic protons and the exchangeable protons of the hydroxamic acid functional group. The chemical shifts can vary depending on the solvent used.

| Proton Assignment | Chemical Shift (δ) in ppm | Solvent | Reference |

| Aromatic Protons (C₆H₅) | 7.24 - 8.32 | CDCl₃ | [1] |

| N-OH Proton | 9.045 - 9.229 | CDCl₃ | [1] |

| NH-OH Fragment | Variable | DMSO | [2] |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm | Solvent | Reference |

| Carbonyl Carbon (C=O) | 164.46 - 169.02 | Not Specified | [3] |

| Aromatic Carbons | ~127 - 132 | Methanol | [4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their vibrational frequencies.

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

| O-H Stretch | 3114 - 3123 (broad) | [3] |

| N-H Stretch | 3200 | [5] |

| C=O Stretch (Amide I) | 1600 - 1614 | [3][5] |

| C-N Stretch | 1436 - 1494 | [3] |

| N-O Stretch | 915 | [3] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima are sensitive to the solvent and pH.

| Solvent/Condition | λmax (nm) | Molar Extinction Coefficient (ε) | Reference |

| 0.01 N HCl | 229 | 8790 | [6] |

| 0.01 N HCl | 265 | 1110 | [6] |

| 0.01 N NaOH | 265 | 6820 | [6] |

Experimental Protocols & Workflows

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

NMR Spectroscopy Protocol

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).

-

Instrument Setup: The NMR spectrometer (e.g., Bruker AC-300) is set up with the appropriate lock solvent.[7] Default shim settings are typically recalled and can be manually optimized by shimming on the lock signal to improve the magnetic field homogeneity.[8]

-

Data Acquisition: The ¹H or ¹³C NMR spectrum is acquired by running a set number of scans. For ¹H NMR, a single scan may be sufficient if the sample concentration is high enough.[8] For ¹³C NMR, multiple scans are typically required to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Approximately 1-2 mg of this compound is combined with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is thoroughly ground to a very fine powder to minimize light scattering.[9][10]

-

Pellet Formation: The powdered mixture is transferred to a die press. A pressure of several tons is applied to form a thin, transparent pellet.[9] Absorbed moisture can lead to interfering bands around 3450 cm⁻¹ and 1640 cm⁻¹.[10]

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in a sample holder in the path of the IR beam of an FTIR spectrometer. The sample spectrum is recorded.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent (e.g., ethanol, water, or buffered solutions) in a volumetric flask.[11] Serial dilutions are performed to obtain a series of solutions with known concentrations.

-

Instrument Setup: The UV-Vis spectrophotometer is turned on and allowed to warm up. The desired wavelength range for the scan is set (e.g., 200-400 nm).[11]

-

Data Acquisition: A quartz cuvette is filled with the solvent to be used as a blank. A baseline or reference spectrum of the solvent is recorded.[12] The cuvette is then rinsed and filled with a sample solution, and its absorbance spectrum is recorded. This is repeated for all prepared solutions.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectra. If quantitative analysis is required, a calibration curve of absorbance versus concentration can be plotted to determine the molar extinction coefficient according to the Beer-Lambert law.

References

- 1. insights.sent2promo.com [insights.sent2promo.com]

- 2. Ring-substituted benzohydroxamic acids: 1H, 13C and 15N NMR spectra and NH-OH proton exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C7H7NO2 | CID 10313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ekwan.github.io [ekwan.github.io]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. mmrc.caltech.edu [mmrc.caltech.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. engineering.purdue.edu [engineering.purdue.edu]

Quantum Chemical Blueprint of Benzohydroxamic Acid: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration into the computational analysis of benzohydroxamic acid, this whitepaper provides a comprehensive overview of its structural, electronic, and vibrational properties as elucidated by quantum chemical calculations. This guide is tailored for researchers, scientists, and professionals in drug development seeking to leverage computational chemistry for the design and analysis of hydroxamic acid derivatives.

This compound (BHA), a molecule of significant interest in medicinal chemistry and materials science, serves as a cornerstone for the development of a diverse range of therapeutic agents and functional materials. Its versatile applications, including roles as a histone deacetylase (HDAC) inhibitor and a corrosion inhibitor, stem from its unique electronic and structural characteristics.[1][2][3] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine these properties at the molecular level, providing invaluable insights for rational drug design and material engineering.[3][4]

This technical guide delves into the core quantum chemical calculations performed on this compound, presenting key quantitative data in a structured format for ease of comparison and analysis. Detailed experimental and computational methodologies are provided to ensure reproducibility and facilitate the application of these techniques in further research.

Molecular Geometry and Tautomerism

A fundamental aspect of this compound's chemistry is its capacity to exist in different tautomeric and conformational forms. The primary forms are the amide and imide tautomers, each of which can exist as Z or E conformers.[1] Computational studies have consistently shown that the Z amide conformer is the most stable form in both the gas phase and aqueous solutions.[1]

Optimized Geometric Parameters

The geometric parameters of the most stable Z-amide conformer of this compound, optimized using DFT, provide a precise three-dimensional picture of the molecule. These parameters are crucial for understanding its interaction with biological targets and material surfaces.

Optimized molecular structure of the Z-amide conformer of this compound.

Optimized molecular structure of the Z-amide conformer of this compound.

Table 1: Selected Optimized Bond Lengths and Bond Angles of this compound (Z-amide conformer)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C=O | 1.23 |

| C-N | 1.36 | |

| N-O | 1.40 | |

| O-H | 0.97 | |

| C-C (ring avg.) | 1.39 | |

| Bond Angles | O=C-N | 122.5 |

| C-N-O | 118.7 | |

| N-O-H | 105.4 |

Note: The values presented are representative and may vary slightly depending on the level of theory and basis set used in the calculation.

Electronic Properties: A Window into Reactivity

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its chemical reactivity and biological activity.[3] The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability.[1]

Natural Bond Orbital (NBO) analysis further reveals the nature of intramolecular charge transfer and the extent of electron delocalization within the molecule.[1]

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) | Significance |

| HOMO Energy | -6.8 to -7.2 | Electron-donating ability |

| LUMO Energy | -0.5 to -0.9 | Electron-accepting ability |

| HOMO-LUMO Gap | 6.3 to 6.5 | Chemical reactivity and stability |

| Dipole Moment | 2.5 to 3.0 D | Polarity and intermolecular interactions |

Note: These values are illustrative and depend on the computational methodology.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is instrumental in identifying sites for electrophilic and nucleophilic attack.

Vibrational Analysis: Fingerprinting the Molecule

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides an experimental fingerprint of a molecule. Quantum chemical calculations can accurately predict these vibrational frequencies, aiding in the assignment of experimental spectra.[5][6] The calculated vibrational frequencies for this compound are in good agreement with experimental data, validating the computational model.

Table 3: Key Calculated Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | ~3400 | ~3450 |

| N-H stretch | ~3200 | ~3250 |

| C=O stretch | ~1650 | ~1660 |

| C-N stretch | ~1350 | ~1360 |

Note: Calculated frequencies are often scaled to better match experimental values.

Methodologies: A Guide to Computational and Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides a detailed overview of the computational and experimental methods typically employed in the study of this compound.

Computational Protocol: Density Functional Theory (DFT)

A typical DFT workflow for analyzing this compound involves the following steps:

-

Structure Optimization: The initial molecular geometry of this compound is optimized to find the lowest energy conformation. This is commonly performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).[4][5]

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.[6]

-

Electronic Property Calculation: Single-point energy calculations are then carried out to determine electronic properties such as HOMO-LUMO energies, dipole moment, and the molecular electrostatic potential.[3]

-

NBO Analysis: Natural Bond Orbital analysis is performed to investigate intramolecular interactions and charge delocalization.[1]

A typical workflow for the quantum chemical analysis of this compound using DFT.

Experimental Protocols

-

Synthesis: this compound can be synthesized through various methods, a common one being the reaction of benzoyl chloride with hydroxylamine.

-

Spectroscopic Characterization:

-

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using KBr pellets in the range of 4000-400 cm⁻¹.

-

UV-Vis Spectroscopy: The electronic absorption spectrum is recorded in a suitable solvent (e.g., ethanol) to observe the electronic transitions.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a deuterated solvent (e.g., DMSO-d₆) to elucidate the molecular structure.[7]

-

Biological Significance: Inhibition of Histone Deacetylases (HDACs)

This compound derivatives are a prominent class of HDAC inhibitors, which are crucial in cancer therapy.[2] The hydroxamic acid moiety acts as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes. This interaction is fundamental to their inhibitory activity. Quantum chemical calculations can be employed to study the binding mechanism and to design more potent and selective inhibitors.

Simplified signaling pathway illustrating the inhibition of HDAC by this compound.

Conclusion

Quantum chemical calculations provide a robust and insightful framework for understanding the multifaceted nature of this compound. From elucidating its stable conformations and electronic structure to predicting its vibrational spectra, these computational tools are indispensable for modern chemical research. For professionals in drug development and materials science, leveraging these computational approaches can significantly accelerate the design and discovery of novel molecules with desired properties, ultimately paving the way for new therapeutic interventions and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and applications of this compound-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. arxiv.org [arxiv.org]

- 7. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism and Isomerism of Benzohydroxamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric and isomeric forms of benzohydroxamic acid, a molecule of significant interest in medicinal chemistry and materials science. Understanding the structural dynamics of this compound is crucial for elucidating its mechanism of action, optimizing its biological activity, and designing novel derivatives.

Introduction to the Structural Diversity of this compound

This compound (BHA), with the chemical formula C₆H₅CONHOH, is not a single, static entity but exists as a dynamic equilibrium of different structural forms. This structural heterogeneity arises from two primary phenomena: tautomerism and isomerism. These structural variations can significantly influence the molecule's physicochemical properties, such as polarity, acidity, and chelating ability, which in turn affect its biological activity and therapeutic potential.[1][2]

Tautomerism in this compound: The Amide-Imide Equilibrium

Hydroxamic acids, including this compound, exhibit keto-enol tautomerism, more accurately described as an amide-imide tautomerism.[1][3] The two primary tautomeric forms are the keto (amide) form and the enol (imide or hydroximic acid) form.[4][5]

-

Keto (Amide) Form: This form features a carbonyl group (C=O) and an N-hydroxy group.

-

Enol (Imide/Hydroximic) Form: This tautomer contains a C=N double bond and two hydroxyl groups, one attached to the carbon and the other to the nitrogen.

In the solid state, X-ray crystallography studies have unequivocally shown that this compound exists in the planar amide (keto) form.[6][7] However, in solution, the tautomeric equilibrium is influenced by factors such as solvent polarity.[5][8] There is evidence to suggest that the imino (enol) form may become observable in less polar solvents.[5] Theoretical studies have also been conducted to understand the relative stabilities of these tautomers in both the gas phase and in solution.[9][10]

Isomerism in this compound: Syn-Anti Conformers

In addition to tautomerism, each tautomeric form of this compound can exist as two geometrical isomers, designated as syn (Z) and anti (E).[4][11] This isomerism arises from the restricted rotation around the C-N bond in the amide form and the C=N bond in the imide form.

-

Syn (Z) Isomer: In the amide form, the hydroxyl group on the nitrogen and the carbonyl oxygen are on the same side of the C-N bond.

-

Anti (E) Isomer: In the amide form, the hydroxyl group on the nitrogen and the carbonyl oxygen are on opposite sides of the C-N bond.

The syn or Z-conformation is generally considered to be the more stable form for hydroxamic acids, a preference that has been supported by both experimental and theoretical studies.[9]

Experimental Protocols for Studying Tautomerism and Isomerism

The characterization of the tautomeric and isomeric forms of this compound relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the dynamic equilibria of this compound in solution.

-

¹H NMR: The chemical shifts of the NH and OH protons are particularly sensitive to the tautomeric and isomeric forms.[9] Proton exchange rates between these groups can also provide insights into the dynamics of the system.[9]

-

¹³C NMR: The chemical shift of the carbonyl carbon is a key indicator of the keto-enol equilibrium.[9]

-

¹⁵N NMR: The nitrogen chemical shifts provide unambiguous evidence for the hydroxamic (keto) versus hydroximic (enol) structure in solution.[9]

Generalized Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, CD₃OD). Ensure the solvent is dry to minimize interference from water protons.[9]

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field NMR spectrometer at a controlled temperature.

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to identify the different tautomeric and isomeric species present.

-

Variable Temperature Studies: Perform NMR experiments at different temperatures to study the thermodynamics of the equilibria.

-

2D NMR Techniques: Employ 2D NMR techniques such as NOESY to establish the spatial proximity of protons and confirm the syn or anti conformation.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state.[6]

Generalized Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a selected crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the different tautomeric forms. The presence of a strong carbonyl (C=O) stretching band is characteristic of the keto form, while the enol form would exhibit different C=N and O-H stretching frequencies.

Quantitative Data Summary

| Form | State/Solvent | Predominance | Analytical Method | Reference |

| Keto (Amide) | Solid State | Exclusive | X-ray Crystallography | [6][7] |

| Keto (Amide) | DMSO Solution | Predominant | ¹⁵N NMR | [9] |

| Enol (Imide) | Low-Polarity Solvents | Observable | Spectroscopic Studies | [5] |

| Syn (Z) Isomer | Most Conditions | Predominant | NMR and Theoretical Calculations | [9] |

Conclusion

The tautomerism and isomerism of this compound are critical aspects of its chemistry that have profound implications for its application in drug development and other fields. The molecule predominantly exists in the keto (amide) form, particularly in the solid state and in polar aprotic solvents like DMSO. The syn (Z) isomer is generally the more stable conformation. A thorough understanding of these structural equilibria, facilitated by techniques such as NMR spectroscopy and X-ray crystallography, is essential for the rational design of new this compound derivatives with tailored properties and enhanced biological activity. Further quantitative studies are warranted to fully map the tautomeric and isomeric landscape of this compound under diverse physiological and experimental conditions.

References

- 1. allresearchjournal.com [allresearchjournal.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. faculty.tru.ca [faculty.tru.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CCCC 2000, Volume 65, Issue 8, Abstracts pp. 1273-1288 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Isomerism an introduction ,Geometrical Isomerism Syn Anti isomerism E-Z Isomerism | PPTX [slideshare.net]

The Historical Development of Hydroxamic Acids in Research: A Technical Guide

Hydroxamic acids, organic compounds sharing a common functional group with the structure R-CO-N(OH)-R', have a rich and evolving history in scientific research. Initially explored for their metal-chelating properties, their journey has led them to the forefront of drug development, most notably as potent enzyme inhibitors. This guide provides an in-depth look at their historical development, key experimental protocols, and their impact on molecular biology and medicine.

Early History and Discovery

The first synthesis of a hydroxamic acid is credited to H. Lossen in 1869. For many decades following their discovery, research on hydroxamic acids was primarily focused on their coordination chemistry. Their ability to form stable complexes with a variety of metal ions, particularly iron(III), made them subjects of interest in analytical and inorganic chemistry. A significant early application was their use as reagents for the colorimetric determination of metal ions.

A pivotal moment in the biological investigation of hydroxamic acids was the discovery of their role as naturally occurring siderophores. These compounds are produced by microorganisms to scavenge for iron, an essential nutrient. This discovery highlighted the biological significance of the hydroxamic acid functional group and spurred further investigation into their potential physiological effects.

The Emergence of Hydroxamic Acids as Enzyme Inhibitors

A paradigm shift in hydroxamic acid research occurred with the discovery of their potent inhibitory activity against various enzymes. This was largely driven by the understanding that the hydroxamic acid moiety could effectively mimic the transition state of peptide hydrolysis, a common reaction in many biological processes.

Urease Inhibition

One of the earliest examples of hydroxamic acids as enzyme inhibitors was their use against urease. The hydroxamic acid functional group was found to chelate the nickel ions in the active site of urease, leading to potent inhibition of the enzyme's activity. This laid the groundwork for the design of more complex and specific enzyme inhibitors.

Matrix Metalloproteinase (MMP) Inhibition

In the 1980s and 1990s, hydroxamic acids gained significant attention as inhibitors of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in various diseases, including arthritis and cancer. The hydroxamic acid group in these inhibitors chelates the zinc ion in the MMP active site, leading to potent inhibition. While many early MMP inhibitors showed promise, issues with off-target effects and poor selectivity hampered their clinical success.

The Breakthrough: Histone Deacetylase (HDAC) Inhibition

The most significant breakthrough in the therapeutic application of hydroxamic acids came with the discovery of their ability to inhibit histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs results in histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes.

This discovery was pioneered by the work of researchers like Ronald Breslow and his colleagues. In 1995, the simple hydroxamic acid, suberoylanilide hydroxamic acid (SAHA), was identified as a potent HDAC inhibitor. This led to the development and eventual FDA approval of SAHA (Vorinostat, Zolinza®) in 2006 for the treatment of cutaneous T-cell lymphoma, marking a major milestone in the history of hydroxamic acids.

Quantitative Comparison of Key Hydroxamic Acid HDAC Inhibitors

The potency of various hydroxamic acid-based HDAC inhibitors is typically compared using their half-maximal inhibitory concentration (IC50) values. The table below summarizes the IC50 values for several notable hydroxamic acid inhibitors against different classes of HDACs.

| Inhibitor | Class I HDACs (IC50, nM) | Class IIa HDACs (IC50, nM) | Class IIb HDACs (IC50, nM) | Class IV HDACs (IC50, nM) |

| Vorinostat (SAHA) | <100 | ~200 | <100 | ~100 |

| Belinostat (PXD101) | <50 | >1000 | <50 | <50 |

| Panobinostat (LBH589) | <20 | <50 | <20 | <20 |

| Trichostatin A (TSA) | <5 | <10 | <5 | <5 |

Note: IC50 values are approximate and can vary depending on the specific assay conditions.

Key Experimental Protocols

The development of hydroxamic acid-based drugs relies on robust synthetic and analytical methodologies. Below are representative protocols for the synthesis of SAHA and a common assay for measuring HDAC inhibition.

Synthesis of Suberoylanilide Hydroxamic Acid (SAHA)

Materials:

-

Suberic acid

-

Thionyl chloride

-

Aniline

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Methanol

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Acid Chloride Formation: Suberic acid (1 equivalent) is refluxed with an excess of thionyl chloride for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield suberoyl chloride.

-

Amide Formation: The crude suberoyl chloride is dissolved in DCM and cooled in an ice bath. A solution of aniline (2.2 equivalents) in DCM is added dropwise. The reaction is stirred at room temperature for 4 hours. The reaction mixture is washed with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried over anhydrous MgSO4 and concentrated to give the diamide intermediate.

-

Hydroxamic Acid Formation: The diamide intermediate is dissolved in methanol. A solution of hydroxylamine hydrochloride (4 equivalents) and sodium hydroxide (4 equivalents) in methanol is added. The reaction is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield SAHA.

In Vitro HDAC Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic HDAC substrate. The substrate is deacetylated by the HDAC enzyme, and a developing reagent then cleaves the deacetylated substrate, releasing a fluorescent molecule that can be quantified.

Materials:

-

Recombinant human HDAC enzyme

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

-

HDAC assay buffer

-

Developing reagent (e.g., Trichostatin A as a positive control, Developer solution)

-

Test compound (hydroxamic acid)

-

96-well microplate

-

Plate reader capable of fluorescence measurement

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test hydroxamic acid in the assay buffer.

-

Enzyme Reaction: To each well of the microplate, add the HDAC enzyme, the fluorogenic substrate, and either the test compound, a positive control (TSA), or a negative control (buffer alone).

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Development: Add the developing reagent to each well to stop the enzymatic reaction and generate the fluorescent signal.

-

Fluorescence Reading: Incubate for a further 15 minutes at room temperature and then measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Impact of Hydroxamic Acids

The following diagrams illustrate the mechanism of action of hydroxamic acid-based HDAC inhibitors and the general workflow for their discovery and development.

Caption: Mechanism of action of hydroxamic acid-based HDAC inhibitors.

Caption: Generalized workflow for hydroxamic acid drug discovery.

Future Directions

The success of hydroxamic acids as HDAC inhibitors has paved the way for the exploration of new therapeutic applications. Current research is focused on developing isoform-selective HDAC inhibitors to minimize off-target effects and improve therapeutic outcomes. Additionally, the unique metal-chelating properties of hydroxamic acids are being revisited for applications in areas such as neurodegenerative diseases, where metal dyshomeostasis is a key pathological feature. The historical journey of hydroxamic acids from simple chelating agents to life-saving drugs is a testament to the power of interdisciplinary research and the continuous evolution of drug discovery.

Benzohydroxamic Acid: A Technical Overview of its Acidity

For Researchers, Scientists, and Drug Development Professionals

Benzohydroxamic acid (BHA), a compound of significant interest in medicinal chemistry and analytical applications, possesses acidic properties crucial to its biological activity and chemical behavior. This technical guide provides an in-depth analysis of its acid dissociation constant (pKa), supported by experimental data and detailed methodologies.

Quantitative Analysis of Acidity

The acidity of this compound is defined by its acid dissociation constant (Ka) and its logarithmic counterpart, the pKa. These values are fundamental to understanding its ionization state at a given pH, which in turn governs properties such as solubility, membrane permeability, and interaction with biological targets.

| Parameter | Value | Temperature (°C) | Method | Source |

| pKa | 8.89 | 20 | Not Specified | [1] |

| pKa | 8.8 | Not Specified | Not Specified | [2] |

| Ka | 1.288 x 10⁻⁹ | 20 | Calculated from pKa | |

| Ka | 1.585 x 10⁻⁹ | Not Specified | Calculated from pKa |

Note: The acid dissociation constant (Ka) was calculated from the pKa values using the formula Ka = 10⁻ᵖᴷᵃ.

Experimental Determination of pKa

The pKa of hydroxamic acids, including this compound, is typically determined through potentiometric or spectrophotometric titration. These methods rely on monitoring changes in pH or absorbance as a function of titrant volume.

Potentiometric Titration

Potentiometric titration is a highly precise technique for pKa determination.[3] It involves the gradual addition of a titrant (a strong base, such as sodium hydroxide) to a solution of the analyte (this compound) while monitoring the solution's pH with a calibrated electrode.[3][4]

Detailed Protocol:

-

Preparation of Solutions:

-

A standard solution of this compound (e.g., 0.001 M) is prepared in a suitable solvent. For sparingly soluble compounds, co-solvents like methanol or dioxane may be used.[3][5][6]

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared. To prevent errors, particularly at higher pH values, carbonate-free solutions are essential.[3]

-

A solution of constant ionic strength (e.g., 0.15 M KCl) is used to maintain a consistent environment throughout the titration.[4]

-

-

Calibration:

-

The pH meter is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[4]

-

-

Titration Procedure:

-

A known volume of the this compound solution is placed in a reaction vessel equipped with a magnetic stirrer.[4]

-

The pH electrode is immersed in the solution.

-

The solution is titrated by adding small, precise increments of the strong base.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.[4]

-

The titration continues until the pH stabilizes at a high value (e.g., pH 12-12.5).[4]

-

-

Data Analysis:

-

A titration curve is generated by plotting the recorded pH values against the volume of titrant added.

-

The equivalence point, where the acid has been completely neutralized, is identified as the inflection point of the S-shaped curve.[3]

-

The pKa is determined from the half-neutralization point, where half of the acid has been neutralized. At this point, the pH of the solution is equal to the pKa of the acid.

-

Several computational methods, such as the Bjerrum method or the Irving and Rossotti method, can be applied to refine the pKa value from the titration data.[7]

Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometric Titration

This method is particularly useful for compounds that possess a UV-active chromophore near the site of ionization, as is the case with this compound.[3][8] The principle is based on the difference in the UV-Vis absorption spectra between the protonated (acidic) and deprotonated (basic) forms of the molecule.[8]

Detailed Protocol:

-

Preparation of Solutions:

-

A stock solution of this compound is prepared.

-

A series of buffer solutions with precisely known pH values spanning the expected pKa of this compound (e.g., pH 7 to 10) are prepared.

-

-

Spectral Measurement:

-

Aliquots of the this compound stock solution are added to each buffer solution to create a series of samples with the same total analyte concentration but different pH values.

-

The UV-Vis absorption spectrum of each sample is recorded.

-

Spectra of the fully protonated form (in a highly acidic solution, e.g., pH 1) and the fully deprotonated form (in a highly basic solution, e.g., pH 12) are also recorded.

-

-

Data Analysis:

-

The absorbance at a specific wavelength where the difference between the acidic and basic forms is maximal is plotted against the pH.

-

The resulting plot typically forms a sigmoidal curve.[8]

-

The pKa is determined from the inflection point of this curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal.[9]

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data.[10]

-

Caption: Workflow for pKa determination by spectrophotometric titration.

References

- 1. 495-18-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Thermodynamic dissociation constants of N-phenylbenzohydroxamic acids and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijsr.net [ijsr.net]

- 7. viduketha.nsf.ac.lk:8585 [viduketha.nsf.ac.lk:8585]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Virtual Labs [mas-iiith.vlabs.ac.in]

- 10. ijper.org [ijper.org]

solubility profile of benzohydroxamic acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of benzohydroxamic acid in various solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, chemical synthesis, and analytical method development. This document compiles available quantitative and qualitative data, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.

Physicochemical Properties of this compound

This compound (C₇H₇NO₂) is a white to off-white crystalline solid. Its structure, consisting of a phenyl group attached to a hydroxamic acid functional group, dictates its solubility characteristics. Key properties are summarized below:

| Property | Value | Reference |

| Molecular Weight | 137.14 g/mol | |

| Melting Point | 126-130 °C | [1][2][3] |

| pKa | 8.89 (at 20 °C) - 9.25 | [1][2][3][4] |

The pKa value indicates that this compound is a weak acid. Consequently, its aqueous solubility is expected to increase significantly in alkaline conditions (pH > pKa) due to the formation of the more soluble benzohydroxamate anion.

Solubility Data

The solubility of this compound has been determined in a range of aqueous and organic solvents. The available data are summarized in the tables below. It is important to note that comprehensive quantitative data across a wide range of solvents and temperatures is limited in publicly available literature.

Aqueous Solubility

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 6 | 22 g/L | [1][2][3] |

The aqueous solubility of this compound is relatively low in neutral water but increases with temperature. Due to its acidic nature, the solubility is highly dependent on the pH of the aqueous medium. In alkaline solutions, where the hydroxamic acid proton is removed, the resulting anion exhibits significantly higher solubility.

Organic Solvent Solubility

| Solvent | Qualitative Solubility | Quantitative Solubility | Reference |

| Alcohol (general) | Soluble | - | [1][2][3] |

| Ethanol | Soluble | 50 mg/mL | |

| Ether | Slightly Soluble | - | [1][2][3] |

| Benzene | Insoluble | - | [1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | - | [4] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[5][6][7][8] A general protocol for determining the solubility of this compound is outlined below.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, pH buffer)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The agitation ensures thorough mixing and facilitates the dissolution process.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Sample Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

-

Quantification:

-

HPLC Method: Dilute the clear filtrate with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Inject the diluted sample into the HPLC system and determine the concentration of this compound based on the peak area.

-

UV-Vis Spectrophotometry Method: If this compound has a distinct chromophore and the solvent does not interfere, the concentration can be determined by measuring the absorbance at a specific wavelength and comparing it to a calibration curve.

-

-

Data Analysis: Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for solubility determination of this compound.

Conclusion

This technical guide has summarized the available solubility data for this compound and provided a standard protocol for its determination. The data indicates that this compound has limited aqueous solubility at neutral pH, which can be significantly enhanced in alkaline conditions. It is soluble in polar organic solvents like alcohols and DMSO, but shows poor solubility in non-polar solvents such as benzene. For drug development and formulation purposes, further studies to quantify the solubility in a wider range of pharmaceutically acceptable solvents and at various temperatures and pH values are highly recommended. The provided experimental workflow serves as a robust starting point for such investigations.

References

- 1. This compound CAS#: 495-18-1 [m.chemicalbook.com]

- 2. This compound | 495-18-1 [chemicalbook.com]

- 3. 495-18-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. bioassaysys.com [bioassaysys.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

literature review of benzohydroxamic acid

An In-depth Technical Guide to Benzohydroxamic Acid

This compound (BHA), a weak organic acid with the chemical formula C₆H₅CONHOH, stands as a cornerstone molecule in medicinal chemistry and various industrial applications. Characterized by its hydroxamic acid functional group (-CONHOH), BHA and its derivatives exhibit a remarkable ability to chelate metal ions and inhibit a range of metalloenzymes. This has positioned them as critical pharmacophores in drug discovery, most notably in the development of histone deacetylase (HDAC) inhibitors for cancer therapy. This guide provides a comprehensive review of the synthesis, mechanisms of action, and applications of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Core Properties and Synthesis